molecular formula C12H17N5O B11786884 5-(1-Methyl-1H-pyrazol-5-yl)-3-(piperidin-4-ylmethyl)-1,2,4-oxadiazole

5-(1-Methyl-1H-pyrazol-5-yl)-3-(piperidin-4-ylmethyl)-1,2,4-oxadiazole

Cat. No.: B11786884
M. Wt: 247.30 g/mol
InChI Key: BWKFEIYTYQZCNM-UHFFFAOYSA-N
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Description

5-(1-Methyl-1H-pyrazol-5-yl)-3-(piperidin-4-ylmethyl)-1,2,4-oxadiazole is a heterocyclic compound that contains a pyrazole ring, a piperidine ring, and an oxadiazole ring. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Methyl-1H-pyrazol-5-yl)-3-(piperidin-4-ylmethyl)-1,2,4-oxadiazole typically involves the formation of the oxadiazole ring through cyclization reactions. Common starting materials might include hydrazides and carboxylic acids or their derivatives. The reaction conditions often involve the use of dehydrating agents and catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for such compounds would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazole ring.

    Reduction: Reduction reactions could occur at various functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions might be possible, especially at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride might be used.

    Substitution: Conditions for substitution reactions could involve the use of bases or acids as catalysts.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it might be investigated for its potential as a bioactive molecule, possibly exhibiting antimicrobial, antiviral, or anticancer properties.

Medicine

In medicinal chemistry, the compound could be explored for its potential therapeutic effects, such as acting as an enzyme inhibitor or receptor modulator.

Industry

In industry, it might find applications in the development of new materials or as an intermediate in the synthesis of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of 5-(1-Methyl-1H-pyrazol-5-yl)-3-(piperidin-4-ylmethyl)-1,2,4-oxadiazole would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular pathways involved could include inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    5-(1-Methyl-1H-pyrazol-5-yl)-3-(piperidin-4-ylmethyl)-1,2,4-thiadiazole: Similar structure but with a thiadiazole ring instead of an oxadiazole ring.

    5-(1-Methyl-1H-pyrazol-5-yl)-3-(piperidin-4-ylmethyl)-1,2,4-triazole: Contains a triazole ring instead of an oxadiazole ring.

Uniqueness

The uniqueness of 5-(1-Methyl-1H-pyrazol-5-yl)-3-(piperidin-4-ylmethyl)-1,2,4-oxadiazole lies in its specific combination of functional groups and ring systems, which could confer unique biological activities or chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C12H17N5O

Molecular Weight

247.30 g/mol

IUPAC Name

5-(2-methylpyrazol-3-yl)-3-(piperidin-4-ylmethyl)-1,2,4-oxadiazole

InChI

InChI=1S/C12H17N5O/c1-17-10(4-7-14-17)12-15-11(16-18-12)8-9-2-5-13-6-3-9/h4,7,9,13H,2-3,5-6,8H2,1H3

InChI Key

BWKFEIYTYQZCNM-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=N1)C2=NC(=NO2)CC3CCNCC3

Origin of Product

United States

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